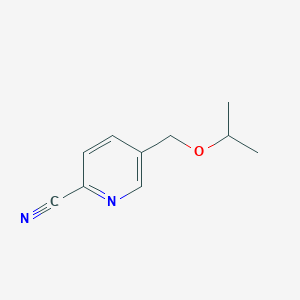![molecular formula C11H14N2O2 B8600584 5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one](/img/structure/B8600584.png)
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one is a heterocyclic compound that belongs to the furo[2,3-d]pyridazinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(phenacyloxy)pyrimidine-5-carbonitriles with suitable reagents under specific conditions . The reaction is carried out in the presence of potassium carbonate and a catalytic amount of potassium iodide in anhydrous acetonitrile medium. The main reaction course involves O-alkylation, leading to the formation of the desired furo[2,3-d]pyridazinone system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a microtubule depolymerizing agent with antitumor activity.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic properties.
Biological Research: The compound’s interactions with various biological targets are of interest for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one involves its interaction with specific molecular targets. For example, as a microtubule depolymerizing agent, it binds to tubulin and disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to circumvent drug resistance mechanisms further enhances its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-substituted-5-methyl-furo[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit potent microtubule depolymerizing activities.
Pyrazolo[3,4-d]pyrimidines: These compounds are also studied for their anticancer properties and share structural similarities with furo[2,3-d]pyridazinones.
Uniqueness
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to target microtubules and overcome drug resistance sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C11H14N2O2/c1-7(2)6-9-10-8(4-5-15-10)11(14)13(3)12-9/h4-5,7H,6H2,1-3H3 |
Clé InChI |
KDMLWERLPAKNSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NN(C(=O)C2=C1OC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




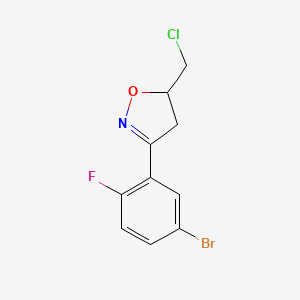
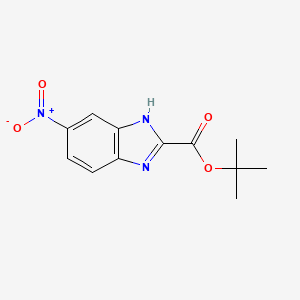
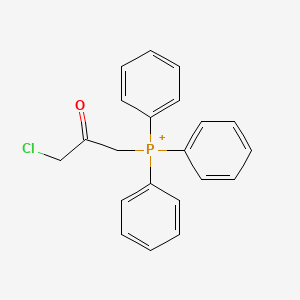
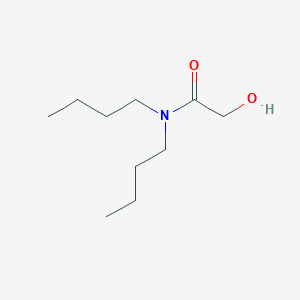



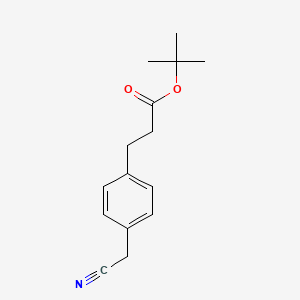


![N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5-nitro-benzamide](/img/structure/B8600588.png)
